molecular formula C7H6Br3NO B7819994 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether CAS No. 952569-59-4

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether

Cat. No.: B7819994
CAS No.: 952569-59-4
M. Wt: 359.84 g/mol
InChI Key: HZVOBTPXEXABGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Polyfunctionalized pyridine scaffolds are central to the development of modern pharmaceuticals, agrochemicals, and materials. researchgate.netlifechemicals.comresearchgate.net The pyridine nucleus is a key structural motif in numerous FDA-approved drugs, where it often enhances water solubility and provides a crucial point of interaction with biological targets through hydrogen bonding. nih.govnih.govnih.gov In the agrochemical industry, pyridine derivatives are integral to the creation of potent herbicides, insecticides, and fungicides. nih.govchempanda.com

The ability to introduce multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties. This multi-faceted substitution is critical for optimizing pharmacological activity and creating advanced materials with specific photo- or electrochemical characteristics. researchgate.net Consequently, the development of synthetic methodologies for constructing these complex scaffolds remains an active and important area of research in organic chemistry. nih.gov

Overview of Halogenated Pyridine Derivatives as Versatile Building Blocks

Halogenated pyridine derivatives are indispensable building blocks in organic synthesis. nih.govpharmalego.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a wide range of chemical transformations, most notably cross-coupling reactions. nih.gov This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

The utility of halopyridines is so pronounced that they are considered fundamental synthons for accessing a diverse array of derivatives used in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The strategic introduction of halogens onto the pyridine core is a key step in the synthesis of many complex molecules, making the development of selective halogenation methods a significant focus of synthetic chemistry. nih.govnih.gov

Positional and Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring is profoundly influenced by the nature and position of its substituents. acs.org The nitrogen atom itself is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609) and typically directs incoming electrophiles to the 3-position. pearson.com

The electronic character of the ring can be further modulated by the addition of other functional groups:

Electron-Withdrawing Groups (EWGs) , such as halogens or nitro groups, further decrease the electron density of the ring, making it even less reactive to electrophiles but more susceptible to nucleophilic aromatic substitution.

Electron-Donating Groups (EDGs) , like alkoxy or amino groups, increase the ring's electron density, enhancing its reactivity towards electrophiles.

Structural and Synthetic Challenges Associated with 2-Bromo-6-(dibromomethyl)-3-pyridinyl Methyl Ether

The specific structure of this compound presents significant synthetic challenges. The assembly of three distinct functional groups—a bromo substituent, a dibromomethyl group, and a methyl ether—at precise locations on the pyridine ring requires a carefully planned, multi-step synthetic strategy.

A primary challenge lies in the selective functionalization of the pyridine core. For instance, achieving regioselective bromination at the 2-position in the presence of other directing groups can be difficult. Furthermore, the introduction of the dibromomethyl group, likely via radical bromination of a precursor methyl group, requires careful control of reaction conditions to prevent the formation of mono- or tri-brominated side products. google.com Reports on the synthesis of related compounds like 2,6-dibromomethylpyridine highlight the difficulties in controlling such bromination reactions, where excess brominating agents can lead to undesired polybrominated products. google.com The synthesis demands mild conditions and careful control over stoichiometry to achieve a high yield of the desired product. google.com The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group complicates the electronic environment, making the prediction and control of reactivity for subsequent transformations non-trivial.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(dibromomethyl)-3-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVOBTPXEXABGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262163
Record name 2-Bromo-6-(dibromomethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952569-59-4
Record name 2-Bromo-6-(dibromomethyl)-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952569-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(dibromomethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Transformations in the Synthesis and Modification of the Target Compound

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most robust and versatile methods for organic synthesis, enabling the formation of C-C, C-N, and C-O bonds under relatively mild conditions. wikipedia.orglibretexts.org These reactions typically involve a catalytic cycle that includes oxidative addition of an organohalide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgyonedalabs.com

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry for forming C-C bonds. nobelprize.orgyonedalabs.com For substrates like 2-bromopyridines, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2 position.

The scope of the Suzuki-Miyaura reaction with bromopyridines is broad, largely due to the development of sophisticated catalyst systems. nih.gov These systems often consist of a palladium precursor, such as Pd(OAc)₂ or [Pd₂(dba)₃], and a sterically hindered, electron-rich phosphine (B1218219) ligand like SPhos or XPhos. nih.govnih.gov The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, n-butanol) is also critical for achieving high yields. nih.govmdpi.com The reaction generally tolerates a wide range of functional groups on both the bromopyridine and the boronic acid partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromopyridines
Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
3-ChloroindazolePhenylboronic acidSPhos/Pd sourceK₃PO₄Dioxane/H₂OModest nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
Heteroaryl HalidesHeteroaryltrifluoroboratesPd(OAc)₂ / RuPhosCs₂CO₃Dioxane/H₂O82-92 nih.gov

The formation of carbon-nitrogen bonds is crucial for synthesizing many biologically active compounds. For pyridine (B92270) functionalization, the Buchwald-Hartwig amination has largely superseded older methods like the Ullmann condensation due to its milder reaction conditions and broader substrate scope. wikipedia.orgresearchgate.net

The Buchwald-Hartwig reaction is a palladium-catalyzed coupling of an aryl halide (or pseudohalide) with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded its utility to include a vast range of amines and aryl halides. wikipedia.org For a bromopyridine substrate, this reaction allows for the direct installation of an amino group. The catalytic system typically involves a palladium source and a specialized phosphine ligand, which is critical for facilitating the reductive elimination step that forms the C-N bond. researchgate.net

The classic Ullmann reaction requires harsh conditions, often involving high temperatures and stoichiometric copper. nih.gov While modern copper-catalyzed Ullmann-type reactions have been developed with improved conditions, the palladium-catalyzed Buchwald-Hartwig protocol is generally preferred for its higher functional group tolerance and more reliable performance with complex substrates. researchgate.netnih.gov The choice of a soluble organic amine base can also enhance reactivity and overcome issues associated with traditional heterogeneous conditions. acs.org

Table 2: Comparison of C-N Cross-Coupling Reactions for Pyridine Functionalization
ReactionCatalystConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
Buchwald-Hartwig Palladium with phosphine ligandsMild (lower temp., various bases)Broad (primary/secondary amines, aryl/heteroaryl halides)High functional group tolerance, high yields. wikipedia.orgCost of palladium and ligands.
Ullmann-Type Copper (often with ligands)Often harsh (high temp.), but modern variants are milder.Traditionally limited, but improving. nih.govLower catalyst cost (copper vs. palladium). researchgate.netLimited substrate scope and harsher conditions for classic method.

Functionalization of the methyl group at a benzylic position, such as in a pyridylmethyl ether, offers another strategic approach to molecular modification. Palladium-catalyzed deprotonative cross-coupling processes (DCCP) can be used for the direct arylation of weakly acidic C-H bonds. nih.gov

A notable example is the direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides. nih.govacs.org This reaction is efficiently catalyzed by a Pd(OAc)₂/NIXANTPHOS system. nih.govacs.org The silyl ether group serves a dual purpose: it protects the alcohol and facilitates the catalytic process. The reaction proceeds via deprotonation at the benzylic position, followed by cross-coupling. nih.gov This protocol is compatible with various silyl protecting groups and a wide range of electron-donating and electron-withdrawing substituents on the aryl bromide. acs.org A significant advantage of this method is the ability to perform a one-pot cross-coupling and desilylation sequence to directly yield the desired aryl(pyridyl)methanol products. nih.govacs.org The acidity of the benzylic C-H bonds is a key factor, with 4-pyridylmethyl and 2-pyridylmethyl ethers being more reactive than the 3-pyridylmethyl isomer. nih.gov

Table 3: Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers
Pyridylmethyl Silyl EtherAryl BromideCatalyst SystemBaseProduct TypeYield (%)Reference
2-Pyridylmethyl silyl etherBromobenzenePd(OAc)₂/NIXANTPHOSMN(SiMe₃)₂Arylated silyl etherGood-Excellent acs.org
4-Pyridylmethyl silyl ether4-tert-butylbromobenzenePd(OAc)₂/NIXANTPHOSLiN(SiMe₃)₂Free alcohol (one-pot)94 nih.gov
2-Pyridylmethyl silyl ether4-tert-butylbromobenzenePd(OAc)₂/NIXANTPHOSLiN(SiMe₃)₂Free alcohol (one-pot)84 nih.gov
3-Pyridylmethyl silyl ether4-tert-butylbromobenzenePd(OAc)₂/NIXANTPHOSLiN(SiMe₃)₂Free alcohol (one-pot)66 nih.gov

Copper-Catalyzed Reactions for Heteroaromatic Functionalization

Copper catalysis has a long history in organic synthesis, dating back to the Ullmann reaction. core.ac.uk Due to its natural abundance, low cost, and lower toxicity compared to noble metals like palladium, copper has emerged as an attractive and sustainable catalyst for a variety of transformations. rsc.org Copper-catalyzed reactions are widely used for the functionalization of N-heteroaromatics, enabling the formation of C-C, C-N, C-S, and C-O bonds. core.ac.ukresearchgate.net Copper's diverse reactivity across multiple oxidation states makes it a versatile tool for multicomponent reactions, cascade cyclizations, and direct C-H functionalization. rsc.orgacs.org

Copper catalysts can facilitate cross-coupling reactions with organoboron reagents, providing an alternative to the palladium-catalyzed Suzuki-Miyaura reaction. researchgate.net While a general method for coupling organoboranes with aryl bromides remains limited, significant progress has been made, particularly for electron-deficient aryl and heteroaryl bromides. rsc.org

These reactions utilize readily available and inexpensive copper catalysts, such as Cy₃PCuCl. rsc.org The mechanism is thought to involve the transmetalation of an aryl group from the boronic ester to a copper intermediate, which then reacts with the heteroaryl bromide. This methodology is compatible not only with arylboranes but also with primary and secondary alkylboranes, expanding its synthetic utility. rsc.org Copper-catalyzed couplings are also effective with other organometallic reagents, such as organozinc compounds, for the functionalization of N-heterocycles. nih.gov

Table 4: Copper-Catalyzed Cross-Coupling of 2-Bromopyridine with Organoboranes
OrganoboraneCatalystBase/SolventKey FeatureReference
p-Tolylboronic esterCy₃PCuClNot specifiedInexpensive catalyst, effective for electron-deficient heteroaryl bromides rsc.org
Arylboronic acidsCuCl₂Not specifiedIn situ generation of nano-Cu₂O catalyst researchgate.net
Allyl boron esterCopper sourceNot specifiedForms saturated C(sp³)-C(sp³) bonds with alkyl halides researchgate.net

Nickel-Catalyzed Reactions

Nickel, being a more earth-abundant and economical early transition metal than palladium, is a privileged catalyst for cross-coupling reactions. nih.gov Its unique electronic properties make it highly effective for activating challenging substrates, including less reactive electrophiles like aryl chlorides and those derived from phenols (C-O bonds). nih.gov

Nickel-catalyzed reactions encompass a wide range of transformations relevant to the functionalization of bromopyridines. These include homocoupling of aryl halides to form biaryls and cross-coupling reactions with various partners. nih.gov For instance, nickel can catalyze C-N cross-coupling between organoboronic acids and isoxazoles, which act as aminating agents, to produce N-aryl β-enamino esters. rsc.org Another powerful application is in migratory cross-coupling, where a nickel catalyst can "walk" along a carbon chain via a series of 1,n-hydride shifts before engaging in a selective cross-coupling reaction, enabling remote C-H functionalization. nih.gov Furthermore, nickel photocatalysis, often involving bromine radical-promoted processes, allows for enantioselective C(sp³)–H functionalization adjacent to nitrogen atoms, providing a route to chiral α-functionalized pyridine derivatives. thieme-connect.de

Table 5: Selected Nickel-Catalyzed Reactions for Heteroaromatic Functionalization
Reaction TypeCoupling PartnersCatalyst SystemKey FeatureReference
Homocoupling Pyridyl halidesNiCl₂ / PPh₃ / ZnForms symmetrical bi-pyridyls from less expensive chlorides. nih.gov
C-N Cross-Coupling Organoboronic acids + IsoxazolesNickel sourceUses isoxazoles as aminating reagents via N-O bond cleavage. rsc.org
Enantioselective C-H Acylation N-alkyl benzamides + Carboxylic acidsChiral Ni catalyst / Bromide sourceBromine-radical-mediated C(sp³)-H functionalization. thieme-connect.de
Migratory Cross-Coupling Alkenes/Alkyl halides + Coupling partnerNickel with specialized ligandsRemote C-H functionalization via catalyst "chain-walking". nih.gov

Regioselective C-H Functionalization of Pyridine Rings

Direct carbon-hydrogen (C-H) functionalization has become a powerful strategy for the synthesis and modification of heterocyclic compounds like pyridine, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org The pyridine ring is an electron-deficient heterocycle, which influences the reactivity and regioselectivity of C-H functionalization reactions. rsc.orgsnnu.edu.cn The nitrogen atom's lone pair can coordinate to metal catalysts, often directing functionalization to the C2 (ortho) position. nih.gov However, achieving selectivity at the C3 (meta) and C4 (para) positions is more challenging and is an area of active research. snnu.edu.cnnih.gov

For a substituted pyridine such as 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether, the existing substituents significantly influence the possible sites for C-H functionalization. The C2 and C6 positions are already substituted. Therefore, functionalization would target the C4 or C5 positions. The electronic properties of the bromo, dibromomethyl, and methoxy (B1213986) groups, along with steric hindrance, would play a crucial role in determining the outcome of a potential C-H activation reaction.

Achieving regioselectivity in pyridine C-H functionalization is paramount for creating specific substitution patterns. snnu.edu.cn Different strategies have been developed to target each of the available positions on the pyridine ring.

Ortho-Selective Functionalization: The C2 and C6 positions are electronically favored for deprotonation and are often activated by the coordinating effect of the pyridine nitrogen with a metal catalyst. acs.orgacs.org Numerous transition metal-catalyzed reactions using palladium, rhodium, and iridium achieve C2-selectivity. nih.gov In some approaches, the coordination of the nitrogen atom to a Lewis acidic ancillary ligand attached to the metal center can direct the metal to activate the ortho C-H bond with high specificity. acs.orgacs.org For pyridine N-oxides, palladium-catalyzed C-H activation also strongly favors the ortho position for alkenylation and arylation. researchgate.net

Meta-Selective Functionalization: The C3 and C5 positions are the most challenging to functionalize directly due to the inherent electronic properties of the pyridine ring. snnu.edu.cnnih.gov Several strategies have been devised to overcome this challenge. One approach involves installing a directing group at the C2 or C4 position, which then steers the functionalization to the C3 position. snnu.edu.cn Another powerful method is a temporary dearomatization-rearomatization process. nih.govresearchgate.net In this strategy, the pyridine is converted into a more electron-rich dearomatized intermediate, which undergoes electrophilic attack at the position corresponding to the final meta position, followed by rearomatization. nih.govresearchgate.net Nickel/Lewis acid co-catalyzed systems have also been developed for the meta-alkenylation of pyridines. snnu.edu.cn

Para-Selective Functionalization: The C4 position can be targeted through various catalytic systems. Nickel/Lewis acid cooperative catalysis has been particularly successful for the C4-alkylation and alkenylation of pyridines. researchgate.net The Lewis acid, such as an aluminum co-catalyst, coordinates to the pyridine nitrogen, altering the electronic properties of the ring and sterically hindering the ortho positions, thereby favoring reaction at the C4 position. researchgate.netresearchgate.net This approach has been used for intermolecular hydroarylation of styrenes and the addition of pyridine across alkenes and alkynes. researchgate.net

Table 2: Overview of Regioselective C-H Functionalization Strategies for Pyridine

Selectivity Strategy Typical Catalysts/Reagents Ref.
Ortho (C2/C6) Nitrogen Coordination Directed Pd(OAc)₂, [Ir(cod)(OMe)]₂ nih.govresearchgate.net
Lewis Acidic Ligand Directed Iridium PBP Pincer Complexes acs.orgacs.org
Meta (C3/C5) Directing Groups Transition Metals (e.g., Pd) snnu.edu.cn
Temporary Dearomatization Redox-neutral processes nih.govresearchgate.net
Para (C4) Cooperative Catalysis Nickel / Lewis Acid (e.g., AlMe₃) researchgate.netresearchgate.net

Recent advances have led to the development of general platforms for the C-4 functionalization of pyridines that can accommodate both ionic and radical nucleophiles. rsc.orgnih.gov These methods address the common issue of poor regioselectivity in nucleophilic additions to pyridinium (B92312) species. rsc.orgnih.gov

A key innovation in this area is the use of an "enzyme-mimic pocket-type" urea-based activation reagent. rsc.orgnih.gov This reagent activates the pyridine by forming a highly electrophilic pyridinium intermediate where both the C2 and C6 positions are sterically shielded. nih.gov This shielding effectively directs both ionic nucleophiles (like Grignard reagents) and radical nucleophiles (generated from various precursors) to attack the C4 position with high selectivity. nih.govresearchgate.net This unified approach is significant because it allows for a broad range of alkyl and aryl groups to be installed at the C4 position, a transformation that was previously difficult to achieve with a single method. nih.govresearchgate.net The first highly regioselective C4 radical arylation was also reported using this strategy. nih.gov

Another powerful strategy for C4-selective arylation involves the use of N-aminopyridinium salts. frontiersin.orgnih.gov These salts act as electrophiles and react with electron-rich (hetero)aryl nucleophiles at room temperature in the presence of a base, without the need for a metal catalyst. frontiersin.orgnih.gov The reaction proceeds via a nucleophilic addition of the arene to the C4 position of the pyridinium salt, followed by base-assisted aromatization. frontiersin.orgresearchgate.net This method provides exclusive C4 selectivity and is tolerant of a wide array of functional groups, making it a valuable tool for synthesizing C4-arylated pyridines. frontiersin.orgnih.gov

Additionally, protocols for the C4-arylation of pyridines bearing electron-withdrawing groups have been developed using palladium catalysis. nih.gov The regioselectivity in these cases is controlled by a combination of electronic and steric effects, where the electron-withdrawing group increases the acidity of the C4-H bond and electronic repulsion disfavors palladation at the C2/C6 positions. nih.gov

These unified and regioselective methods represent the state-of-the-art in pyridine functionalization and are applicable to the late-stage modification of complex molecules. nih.gov

Mechanistic Elucidation and Kinetic Studies

Detailed Reaction Mechanisms for Key Synthetic Steps

Information regarding the specific synthetic routes to produce 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether is not publicly documented. A plausible, though hypothetical, approach could involve the multi-step synthesis starting from a substituted pyridine (B92270). This might include the bromination of a methyl group on the pyridine ring, potentially via a radical mechanism using a brominating agent like N-bromosuccinimide (NBS) initiated by light or a radical initiator. However, without experimental studies, the specific reagents, conditions, and the step-by-step flow of electrons remain speculative.

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is crucial for understanding a reaction mechanism. For a hypothetical radical bromination step, radical species on the benzylic-like position of the pyridine would be expected. In potential nucleophilic substitution steps, carbocation or transition state intermediates could be involved. However, the existence and structure of these intermediates for the synthesis of the title compound have not been experimentally verified or characterized through spectroscopic or other analytical methods.

Influence of Catalysts, Ligands, and Solvents on Reaction Pathways

The choice of catalysts, ligands, and solvents can significantly alter reaction rates, yields, and selectivity. For instance, the polarity of the solvent can influence the stability of charged intermediates, and the choice of catalyst can enable entirely different reaction pathways. No studies have been published detailing the effects of these variables on the synthesis of this compound.

Kinetic Analysis of Reaction Rates and Selectivities

Kinetic analysis involves measuring reaction rates under various conditions to determine the rate law and activation parameters, which provides insight into the reaction mechanism. There is no available kinetic data, such as reaction orders, rate constants, or activation energies, for the formation or reactions of this compound.

Applications and Synthetic Utility of 2 Bromo 6 Dibromomethyl 3 Pyridinyl Methyl Ether and Its Derivatives

Strategic Building Block for Diverse Organic Frameworks

The multifunctionality of 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether makes it an exemplary starting material for the synthesis of diverse organic frameworks, including metal-organic frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are connected by organic linkers, creating porous structures with applications in gas storage, separation, and catalysis. rsc.orgnih.gov The pyridine (B92270) nitrogen and the potential for the dibromomethyl group to be converted into a carboxylic acid or other linking group make this compound a candidate for designing novel linkers for MOFs.

Below is a table illustrating the potential of this building block in creating diverse organic frameworks:

Framework TypePotential Linkage PointResulting Structure
Metal-Organic Frameworks (MOFs)Pyridine Nitrogen, Carboxylate (from hydrolysis of dibromomethyl)Porous crystalline materials for catalysis and gas storage
Covalent Organic Frameworks (COFs)Bromo group (via coupling), Aldehyde (from dibromomethyl)Extended, porous polymers for electronic applications
Supramolecular AssembliesPyridine Nitrogen (coordination), Bromo group (halogen bonding)Self-assembled architectures with specific host-guest properties

Precursors for Advanced Heterocyclic Compounds

The pyridine moiety is a fundamental component of many biologically active compounds and advanced materials. researchgate.net this compound serves as a valuable precursor for a variety of more complex heterocyclic systems.

The presence of two reactive bromomethyl-type functionalities, in the form of the dibromomethyl group, and an additional bromo substituent allows for the synthesis of intricate pyridine-containing ligands. nih.gov These ligands are crucial in coordination chemistry, where they can be used to create metal complexes with specific catalytic or photophysical properties. For instance, the dibromomethyl group can react with nucleophiles such as thiols or amines to introduce new donor atoms, leading to the formation of pincer-type or tripodal ligands.

The reaction of the dibromomethyl group with primary amines can lead to the formation of Schiff bases, which are versatile intermediates for further elaboration. The bromo substituent at the 2-position can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other organic fragments, thereby tuning the electronic properties of the resulting ligand.

Macrocyclic and cage-like molecules are of significant interest due to their ability to encapsulate guest molecules and act as catalysts or sensors. nih.gov The conformational flexibility of the dibromomethyl group, combined with the rigid pyridine core, makes this compound an ideal scaffold for the construction of such structures. nih.gov

By reacting the dibromomethyl group with difunctional nucleophiles, it is possible to create macrocyclic structures. For example, reaction with a diamine or a dithiol can lead to the formation of a macrocycle containing the pyridine unit. The additional bromo and methoxy (B1213986) groups on the pyridine ring can be used to further functionalize the macrocycle or to template its formation. The following table provides examples of potential macrocyclic structures derived from this building block.

ReactantResulting MacrocyclePotential Application
1,n-DiamineDiazamacrocycleMetal ion sequestration
1,n-DithiolThiamacrocycleSensor for heavy metals
1,n-DiolOxamacrocycleHost for small organic molecules

Role in the Development of Functional Materials (e.g., Fluorescent Systems)

Functional materials with specific optical or electronic properties are in high demand for a variety of applications, including sensing, imaging, and electronics. researchgate.net The pyridine ring is a common component of fluorescent molecules, and the substituents on the ring can be used to tune the emission properties. The this compound can be used as a starting material for the synthesis of novel fluorescent systems.

The bromo group at the 2-position can be replaced with a fluorophore through a cross-coupling reaction. The dibromomethyl group can be converted to an aldehyde or a carboxylic acid, which can then be used to attach the molecule to a surface or to another molecule. The methoxy group at the 3-position can also influence the electronic properties of the pyridine ring and, consequently, the fluorescence of the resulting molecule.

Concepts of Degenerate Ring Transformation for Pyridine Re-functionalization

Degenerate ring transformations are powerful reactions that allow for the reorganization of the atoms within a heterocyclic ring, leading to the formation of a new, more highly functionalized ring system. These transformations can be used to introduce substituents into positions that are not easily accessible through traditional methods.

While specific examples involving this compound are not yet prevalent in the literature, the principles of degenerate ring transformation can be applied. For instance, the pyridine ring could potentially undergo a Zincke-type reaction, where the ring is opened by a nucleophile and then reclosed to form a new pyridine with a different substitution pattern. The electron-withdrawing nature of the bromo and dibromomethyl groups could facilitate the initial nucleophilic attack on the pyridine ring.

Strategies for Late-Stage Functionalization of Pyridine Rings

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and materials science, as it allows for the modification of complex molecules at a late stage in the synthesis, enabling the rapid generation of analogues for structure-activity relationship studies. researchgate.netnih.gov The pyridine ring is a common motif in bioactive molecules, and methods for its LSF are highly sought after. researchgate.netbeilstein-journals.orgrsc.org

The this compound itself is a product of extensive functionalization. However, the remaining C-H bonds on the pyridine ring, as well as the existing functional groups, can be targets for LSF. For example, the C-H bond at the 4- or 5-position could potentially be functionalized through a variety of methods, including radical-mediated reactions or directed metalation-trapping sequences. The bromo group can be converted to other functional groups via transition-metal-catalyzed cross-coupling reactions, providing a handle for further diversification.

The following table summarizes potential late-stage functionalization strategies for derivatives of this compound:

PositionReaction TypePotential ReagentsResulting Functional Group
C4-HC-H Activation/ArylationPalladium catalyst, Aryl halideAryl group
C5-HRadical Minisci ReactionAlkyl radical source, AcidAlkyl group
C2-BrSuzuki CouplingBoronic acid, Palladium catalystAryl or Alkyl group
C6-CHBr2Nucleophilic SubstitutionAzide, Cyanide, etc.Diazidomethyl, Dicyanomethyl, etc.

This strategic approach to functionalization underscores the immense potential of this compound as a versatile platform for the synthesis of a wide range of complex and valuable molecules.

Q & A

Q. What strategies optimize solvent selection for reactions involving this compound?

  • Methodological Answer : Balance polarity and stability:
  • Polar aprotic solvents (DMF, DMSO) enhance solubility but may displace Br⁻ via SN2 pathways.
  • Chlorinated solvents (CH₂Cl₂) are inert but require rigorous drying (MgSO₄) to prevent hydrolysis.
  • Kinetic studies : Use stopped-flow UV-Vis to track reaction rates in varying solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.